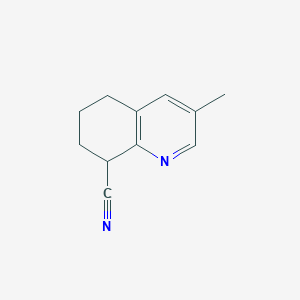

8-Cyano-3-methyl-5,6,7,8-tetrahydroquinoline

描述

属性

IUPAC Name |

3-methyl-5,6,7,8-tetrahydroquinoline-8-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-8-5-9-3-2-4-10(6-12)11(9)13-7-8/h5,7,10H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDMPTWYIVGDYNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(CCC2)C#N)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20483816 | |

| Record name | 8-Cyano-3-methyl-5,6,7,8-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20483816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53400-66-1 | |

| Record name | 8-Cyano-3-methyl-5,6,7,8-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20483816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 8 Cyano 3 Methyl 5,6,7,8 Tetrahydroquinoline and Analogous Structures

One-Pot Multicomponent Reaction Strategies

One-pot multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. academie-sciences.frresearchgate.net The synthesis of tetrahydroquinoline derivatives, including those with cyano-functionalization, has been a significant area of application for MCRs.

Reactions Involving Malononitrile (B47326) and Related Precursors

Malononitrile is a versatile and highly reactive precursor in the synthesis of various nitrogen-containing heterocycles, including cyanated tetrahydroquinolines. mdpi.comnih.gov One common strategy involves the reaction of a cyclic ketone or enamine, an aldehyde, and malononitrile in the presence of a suitable catalyst. For instance, the reaction of cyclohexanone, an aromatic aldehyde, and malononitrile in the presence of ammonium (B1175870) acetate (B1210297) can yield 2-amino-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives. nih.gov

A related approach involves the use of arylmethylidene malononitrile dimers, which are themselves products of the reaction between an aromatic aldehyde and malononitrile. These dimers can then react with enamines, such as N-(1-cyclohexen-1-yl)morpholine, to produce (3-cyano-5,6,7,8-tetrahydroquinolin-2(1H)-ylidene)malononitriles. mdpi.comamanote.com This reaction proceeds through a Michael-type addition followed by intramolecular cyclization and subsequent oxidation. mdpi.com

While a direct one-pot synthesis of 8-Cyano-3-methyl-5,6,7,8-tetrahydroquinoline is not explicitly detailed in the reviewed literature, the existing methodologies using precursors like malononitrile suggest a plausible pathway. A hypothetical three-component reaction could involve a 3-methyl-cyclohexenamine, an appropriate aldehyde, and a cyanide source to construct the desired scaffold.

Optimization of Reaction Conditions and Catalyst Systems

The efficiency and selectivity of multicomponent reactions for the synthesis of tetrahydroquinolines are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of catalyst, solvent, and reaction temperature.

For the synthesis of polyhydroquinolines via Hantzsch-type reactions, various catalysts have been explored, including Lewis acids and organocatalysts. The choice of solvent also plays a crucial role, with polar protic solvents like ethanol (B145695) often being favored. academie-sciences.fr In some cases, the reaction can proceed without an external catalyst, with in-situ generated species from the reagents, such as acetic acid from ammonium acetate, facilitating the transformation. academie-sciences.fr

Microwave-assisted synthesis has also been employed to accelerate these reactions and improve yields. beilstein-journals.org The optimization of these parameters is crucial for the development of efficient and sustainable synthetic protocols for functionalized tetrahydroquinolines.

Functionalization of Pre-existing 5,6,7,8-Tetrahydroquinoline (B84679) Scaffolds

An alternative to constructing the cyanated tetrahydroquinoline ring system in one pot is the introduction of the cyano group onto a pre-formed 3-methyl-5,6,7,8-tetrahydroquinoline (B1330186) scaffold. This can be achieved through various cyanation methods.

Cyanation via Organometallic Intermediates (e.g., Lithiated Derivatives)

A well-established method for the introduction of a cyano group at the 8-position of the 5,6,7,8-tetrahydroquinoline ring system involves the use of organometallic intermediates. Specifically, the 8-lithio derivative of 3-methyl-5,6,7,8-tetrahydroquinoline can be generated by treatment with a strong base like n-butyllithium. This organolithium species can then be reacted with a suitable cyanating agent to afford the desired 8-cyano product. prepchem.com

Di-isopropylcyanamide has been reported as an effective reagent for the conversion of 8-lithio-5,6,7,8-tetrahydroquinolines into their corresponding 8-cyano derivatives. rsc.org This method is advantageous as it often proceeds with good yield and avoids the formation of 8,8-dicyano byproducts. rsc.org

| Starting Material | Reagents | Product | Reference |

| 3-methyl-5,6,7,8-tetrahydroquinoline | 1. n-BuLi 2. Di-isopropylcyanamide | This compound | prepchem.comrsc.org |

| 5,6,7,8-tetrahydroquinoline | 1. n-BuLi 2. Di-isopropylcyanamide | 8-Cyano-5,6,7,8-tetrahydroquinoline | rsc.org |

Nucleophilic and Electrophilic Introduction of the Cyano Group

Beyond organometallic routes, the introduction of a cyano group can be envisioned through nucleophilic or electrophilic cyanation reactions. While specific examples for the 8-position of 3-methyl-5,6,7,8-tetrahydroquinoline are not extensively documented, the general principles of these reactions are applicable.

Nucleophilic aromatic substitution (SNAr) could be a potential route if a suitable leaving group is present at the 8-position of the tetrahydroquinoline ring. However, the electron-rich nature of the pyridine (B92270) ring in the tetrahydroquinoline system makes it less susceptible to traditional SNAr reactions.

Electrophilic cyanation would require the activation of the tetrahydroquinoline ring towards attack by an electrophilic cyanide source. This can be challenging to achieve with high regioselectivity. Modern cyanation methods, including those catalyzed by transition metals, offer alternative approaches for the introduction of the cyano group onto aromatic and heteroaromatic systems and could potentially be adapted for the functionalization of the tetrahydroquinoline scaffold. wustl.edugoogle.com

Stereoselective Synthesis of this compound Derivatives

The development of stereoselective methods for the synthesis of functionalized tetrahydroquinolines is of significant interest due to the prevalence of chiral tetrahydroquinoline motifs in biologically active molecules. frontiersin.orgnih.gov While a specific stereoselective synthesis of this compound is not described in the reviewed literature, several strategies for the stereoselective functionalization of the tetrahydroquinoline ring can be considered.

Diastereoselective synthesis of substituted tetrahydroquinolines has been achieved through various tandem reactions. For example, a tandem reduction-reductive amination of methyl (2-nitrophenyl)acetate derivatives has been shown to produce highly substituted tetrahydroquinoline-4-carboxylic esters with high diastereoselectivity. nih.gov Similarly, diastereoselective [4+2] annulation reactions have been developed for the synthesis of tetrahydroquinoline derivatives. frontiersin.orgnih.gov

Enantioselective synthesis of cyanated tetrahydroquinolines has also been reported. For instance, a Ni-catalyzed asymmetric hydrocyanation of 1,2-dihydroquinolines has been developed to produce 4-cyanotetrahydroquinolines with excellent enantioselectivities. bohrium.com

Diastereoselective Approaches

Diastereoselective synthesis is crucial for constructing specific isomers of multi-substituted tetrahydroquinolines. Key strategies include [4+2] annulation reactions and multi-component cascade reactions, which have proven effective in producing complex tetrahydroquinoline derivatives with high diastereoselectivity.

One prominent method is the [4+2] annulation (or cycloaddition) of ortho-tosylaminophenyl-substituted para-quinone methides (p-QMs) with cyanoalkenes. frontiersin.orgnih.gov This approach, mediated by an organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), proceeds through an aza-Michael/1,6-conjugate addition sequence to yield highly functionalized 4-aryl-substituted tetrahydroquinolines. nih.gov The reaction demonstrates broad substrate tolerance and consistently produces products with excellent diastereomeric ratios (dr), often exceeding 20:1. frontiersin.orgnih.gov This method is scalable and can be performed as a one-pot reaction sequence. frontiersin.org

Another effective diastereoselective strategy involves a formal [4+2] annulation between in situ generated p-QMs and nitroalkenes. acs.orgnih.gov In this cascade reaction, manganese dioxide (MnO₂) is used as an oxidant to form the reactive p-QM intermediate from an o-tosylaminophenyl precursor. acs.orgnih.gov The subsequent aza-Michael/1,6-conjugate addition with a nitroalkene affords 4-aryl-substituted tetrahydroquinolines in good yields and with high diastereoselectivity (>20:1 dr). acs.org

Multi-component reactions also provide a powerful and efficient route. A three-component cascade reaction involving a 2-alkenyl aniline (B41778), an aldehyde, and ethyl cyanoacetate (B8463686) in the presence of DBU can synthesize highly substituted 1,2,3,4-tetrahydroquinolines. rsc.org The reaction proceeds via a Knoevenagel condensation followed by an aza-Michael–Michael addition, yielding products with high diastereoselectivity. rsc.org

Table 1: Diastereoselective Synthesis of Tetrahydroquinoline Analogs

| Method | Reactants | Conditions | Yield | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|

| [4+2] Annulation | o-Tosylaminophenyl-p-QM + Phenyl-acrylonitrile | DBU, CH₂Cl₂, rt, 1h | 95% | >20:1 | nih.gov |

| [4+2] Annulation | o-Tosylaminophenyl-p-QM + o-Tolyl-acrylonitrile | DBU, CH₂Cl₂, rt, 1h | 96% | >20:1 | frontiersin.org |

| [4+2] Annulation | o-Tosylaminophenyl-p-QM + (4-Fluorophenyl)acrylonitrile | DBU, CH₂Cl₂, rt, 1h | 91% | >20:1 | nih.gov |

| Cascade C-H Oxidation/[4+2] Annulation | 2-(4-Hydroxy-3,5-di-tert-butylbenzyl)-N-tosylaniline + β-Nitrostyrene | MnO₂, ⁱPr₂NH, CH₂Cl₂, rt, 24h | 85% | >20:1 | acs.org |

| Three-Component Cascade | 2-Alkenyl aniline + o-Anisaldehyde + Ethyl cyanoacetate | DBU, DCM, rt | 82% | 93:7 | rsc.org |

Enantioselective Synthesis Strategies

The development of enantioselective methods is vital for accessing specific chiral tetrahydroquinolines, which are often the biologically active forms. Strategies include biomimetic reductions and transition-metal-catalyzed reactions.

Biomimetic asymmetric reduction has emerged as a powerful tool for synthesizing chiral tetrahydroquinolines. acs.orgdicp.ac.cn This approach often utilizes a chiral, regenerable nicotinamide (B372718) adenine (B156593) dinucleotide (NAD(P)H) model, such as one based on a planar-chiral structure, in the presence of a catalyst. acs.orgdicp.ac.cn For example, 2-functionalized quinolines can be reduced with high enantioselectivity (up to 99% ee) using this method. acs.orgdicp.ac.cn The process involves an in situ reduction of the NAD(P)H model using a ruthenium complex and hydrogen gas, followed by a biomimetic asymmetric reduction of the quinoline (B57606) substrate. acs.org This strategy shows good functional group tolerance, including for substrates with ketone, ester, and amide functionalities. dicp.ac.cn

Transition metal catalysis offers another versatile route to chiral tetrahydroquinolines. A nickel-catalyzed asymmetric hydrocyanation of 1,2-dihydroquinolines has been developed to produce 4-cyanotetrahydroquinolines with excellent enantioselectivities. acs.org This method provides direct access to valuable chiral building blocks for pharmaceutically active agents. acs.org

Additionally, palladium-catalyzed carboamination reactions between aryl halides and aniline derivatives with pendant alkenes can generate tetrahydroquinolines containing quaternary carbon stereocenters with high levels of asymmetric induction. nih.gov This transformation simultaneously forms a C-N bond, a C-C bond, and a stereocenter. nih.gov

Table 2: Enantioselective Synthesis of Tetrahydroquinoline Analogs

| Method | Substrate | Catalyst System | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Biomimetic Reduction | Methyl quinoline-2-carboxylate | Chiral NAD(P)H model (CYNAM) / Ru-complex / H₂ | 95% | 99% | acs.org |

| Biomimetic Reduction | 2-Acetylquinoline | Chiral NAD(P)H model (CYNAM) / Ru-complex / H₂ | 73% | 92% | acs.org |

| One-pot Cascade Biomimetic Reduction | 2-Aminochalcone | [Ru(p-cymene)I₂]₂ / Chiral Phosphoric Acid / H₂ | 91% | 87% | dicp.ac.cn |

| Pd-Catalyzed Carboamination | N-(2-(prop-1-en-2-yl)phenyl)aniline + 4-Bromoanisole | Pd₂(dba)₃ / (S)-Siphos-PE | 88% | 97:3 er | nih.gov |

| Ni-Catalyzed Hydrocyanation | 2-Phenyl-1,2-dihydroquinoline | Ni(cod)₂ / Ligand / Acetone cyanohydrin | 91% | 98% | acs.org |

Green Chemistry Approaches in Tetrahydroquinoline Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for synthesizing tetrahydroquinolines. These approaches utilize environmentally benign catalysts, energy sources, and solvents.

Visible-light photocatalysis has proven to be a particularly effective green strategy. The cyclization of N,N-dimethylanilines with maleimides to yield tetrahydroquinolines can be achieved using metal-free, low-cost photocatalysts like covalent organic frameworks (COFs). rsc.org Defect-engineered COFs can achieve quantitative yields (>99.9%) under visible-light irradiation, outperforming many noble-metal catalysts. rsc.org Natural pigments, such as chlorophyll, have also been successfully employed as green photosensitizers for the same transformation, affording products in high yields (up to 98%) under mild conditions in an air atmosphere. acs.orgnih.gov This method leverages a direct sp³ C-H bond functionalization process. acs.org Furthermore, an efficient and straightforward synthesis of tetrahydroquinoline spiro-compounds has been developed using visible-light-induced intramolecular cyclization, which is metal-free and features high diastereoselectivity. acs.org

The use of ionic liquids as catalysts represents another green approach. A sonosynthetic method for assembling tetrahydroquinoline derivatives has been reported that uses an ionic liquid catalyst, offering an environmentally benign alternative to traditional methods. These green methods not only reduce reliance on hazardous reagents and harsh conditions but also improve energy efficiency and atom economy. researchgate.net

Table 3: Green Chemistry Approaches to Tetrahydroquinoline Synthesis

| Method | Reactants | Catalyst/Conditions | Yield | Key Feature | Reference |

|---|---|---|---|---|---|

| Photocatalysis | N,N-dimethylaniline + N-Phenylmaleimide | COF-HNU30-10, Visible light | >99.9% | Metal-free, high-performance, reusable catalyst | rsc.org |

| Photocatalysis | N,N-dimethylaniline + N-Phenylmaleimide | Chlorophyll, Visible light (23W lamp), Air | 98% | Natural, abundant, and green photosensitizer | acs.org |

| Visible-Light Induced Cyclization | Substituted alkyl amine | Eosin Y, Blue LED, Air | 83% | Metal-free, high diastereoselectivity, atom economy | acs.org |

| Sonosynthesis | Bis-arylidene cycloalkanone derivatives | Ionic Liquid, Ultrasound | Up to 96% | Environmentally benign catalyst, ambient conditions |

Chemical Reactivity and Transformation Studies of 8 Cyano 3 Methyl 5,6,7,8 Tetrahydroquinoline

Reactions of the Cyano Functionality

The cyano group is a versatile functional group that can undergo a variety of transformations, providing a gateway to numerous other nitrogen-containing functionalities.

Nucleophilic Additions and Cycloadditions

The carbon-nitrogen triple bond of the cyano group is susceptible to attack by nucleophiles. This can lead to the formation of a variety of new chemical entities. For instance, Grignard reagents could potentially add to the cyano group to form ketones after hydrolysis. Similarly, organolithium reagents could also be employed. Cycloaddition reactions, such as [3+2] cycloadditions with azides, could lead to the formation of tetrazole rings, which are important pharmacophores.

Derivatization to Other Nitrogen-Containing Groups

The cyano group can be readily converted into other nitrogen-containing functional groups. For example, reduction of the nitrile can yield a primary amine, 8-(aminomethyl)-3-methyl-5,6,7,8-tetrahydroquinoline. This transformation can be achieved using various reducing agents, such as lithium aluminum hydride or catalytic hydrogenation. Hydrolysis of the cyano group, under either acidic or basic conditions, would be expected to produce the corresponding carboxylic acid, 3-methyl-5,6,7,8-tetrahydroquinoline-8-carboxylic acid, or the amide, 3-methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide, as an intermediate.

Modifications and Functionalizations of the Tetrahydroquinoline Ring System

The tetrahydroquinoline ring system offers several sites for functionalization, allowing for the synthesis of a diverse library of derivatives.

Alkylation and Acylation Reactions

The secondary amine within the tetrahydroquinoline ring is a prime site for alkylation and acylation reactions. N-alkylation could be achieved using alkyl halides in the presence of a base. Similarly, N-acylation with acyl chlorides or anhydrides would yield the corresponding N-acyl derivatives. These reactions would allow for the introduction of a wide range of substituents at the nitrogen atom, thereby modifying the steric and electronic properties of the molecule.

Halogenation and Substituent Introduction

Electrophilic aromatic substitution reactions on the benzene (B151609) ring portion of the tetrahydroquinoline are plausible. However, the directing effects of the existing substituents would need to be considered. Halogenation, for instance with N-bromosuccinimide or N-chlorosuccinimide, could potentially introduce a halogen atom onto the aromatic ring, likely at a position activated by the alkyl and amino groups. Other electrophilic substitution reactions, such as nitration or sulfonation, might also be possible, though the reaction conditions would need to be carefully controlled to avoid side reactions.

Ring Expansion and Contraction Reactions

Information regarding ring expansion or contraction reactions specifically for 8-cyano-3-methyl-5,6,7,8-tetrahydroquinoline is not available in the current body of scientific literature. Such transformations are generally complex and would require specific synthetic strategies that have not been reported for this particular compound.

Formation of Fused Heterocyclic Systems from this compound Precursors

The versatile reactivity of the cyano group, coupled with the inherent chemical functionalities of the tetrahydroquinoline scaffold, makes this compound a valuable precursor for the synthesis of a variety of fused heterocyclic systems. These reactions typically involve the transformation of the cyano moiety and subsequent intramolecular or intermolecular cyclization to construct new rings onto the quinoline (B57606) framework. The resulting polycyclic structures, such as pyrimido[4,5-b]quinolines and thieno[2,3-b]quinolines, are of significant interest in medicinal chemistry due to their diverse biological activities.

Synthesis of Pyrimido[4,5-b]quinolines

The construction of a pyrimidine (B1678525) ring fused to the quinoline core to form pyrimido[4,5-b]quinolines is a common synthetic strategy. This transformation often utilizes an ortho-amino carbonitrile functionality on the quinoline ring as the key building block. researchgate.net While this compound itself does not possess the required ortho-amino group, it serves as a precursor to intermediates that do. The general approach involves the chemical modification of a 2-amino-3-cyano-tetrahydroquinoline derivative.

Several reagents can be employed to construct the pyrimidine ring from these 2-amino-3-cyanotetra/hexahydroquinoline precursors. researchgate.net For instance, refluxing the precursor with formamide (B127407) leads to the formation of 4-aminopyrimido[4,5-b]quinolines. scialert.net Other one-carbon synthons like urea, thiourea, chloroacetyl chloride, and phenyl isothiocyanate can also be used to achieve similar cyclizations, yielding a variety of substituted pyrimido[4,5-b]quinoline derivatives. scialert.netnih.gov

A notable example is the synthesis of 4-amino-8,9-dihydro-5-(4-methoxyphenyl)-8,8-dimethyl-10-phenylpyrimido[4,5-b]quinolin-6(5H,7H,10H)-one. This compound was prepared by refluxing its precursor, 2-amino-1,4,5,6,7,8,-hexahydro-4-(4-methoxyphenyl)-7,7,-dimethyl-5-oxo-1-phenylquinoline-3-carbonitrile, with formamide for six hours. scialert.net

Multicomponent reactions (MCRs) also provide an efficient route to pyrimido[4,5-b]quinolines. researchgate.netnih.gov One such approach involves the one-pot reaction of an aromatic aldehyde, dimedone, and 6-amino-1,3-dimethyluracil, catalyzed by trityl chloride, to produce the fused system in high yields. nih.gov

Table 1: Synthesis of Pyrimido[4,5-b]quinoline Derivatives

| Precursor | Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-amino-1,4,5,6,7,8,-hexahydro-4-(4-methoxyphenyl)-7,7,-dimethyl-5-oxo-1-phenylquinoline-3-carbonitrile | Formamide | Reflux, 6 h | 4-amino-8,9-dihydro-5-(4-methoxyphenyl)-8,8-dimethyl-10-phenylpyrimido[4,5-b]quinolin-6(5H,7H,10H)-one | Not Specified | scialert.net |

| Aromatic Aldehydes, Dimedone, 6-amino-1,3-dimethyluracil | Trityl Chloride (10 mol%) | Chloroform, Reflux | 5-Aryl-1,3,8,8-tetramethyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-2,4,6-trione | High | nih.gov |

| 2-amino-...-quinoline-3-carbonitrile | Thiourea | Not Specified | 4-amino-2-thioxo-...-pyrimido[4,5-b]quinoline | Not Specified | scialert.net |

Construction of Thieno[2,3-b]quinoline Derivatives

The synthesis of thieno[2,3-b]quinolines involves the annulation of a thiophene (B33073) ring across the C2 and C3 positions of the quinoline core. A common precursor for this transformation is a 3-cyano-quinoline-2(1H)-thione derivative. researchgate.net The synthetic sequence typically begins with the S-alkylation of the quinoline-2-thione with an α-halocarbonyl compound, such as ethyl chloroacetate (B1199739), chloroacetamide, or phenacyl bromide. researchgate.net

This initial reaction yields a 2-(substituted-methylthio)quinoline intermediate. The subsequent and key step is an intramolecular Thorpe-Ziegler cyclization of this intermediate. researchgate.net Upon treatment with a base like sodium ethoxide in boiling ethanol (B145695), the active methylene (B1212753) group of the S-alkyl chain attacks the nitrile carbon, leading to cyclization and the formation of a 3-amino-thieno[2,3-b]quinoline derivative. The nature of the substituent on the newly formed thiophene ring is determined by the α-halocarbonyl compound used in the first step. researchgate.net

For example, reacting 3-cyano-4-(p-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinoline-2(1H)-thione with ethyl chloroacetate gives the corresponding S-alkylated product. This intermediate, when treated with sodium ethoxide, cyclizes to afford the ethyl ester of 3-amino-4-(p-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylic acid. researchgate.net

Table 2: Synthesis of Tetrahydrothieno[2,3-b]quinoline Derivatives via Thorpe-Ziegler Cyclization

| Starting Material | Reagent 1 (Alkylation) | Reagent 2 (Cyclization) | Product | Reference |

|---|---|---|---|---|

| 3-cyano-4-(p-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinoline-2(1H)-thione | Ethyl chloroacetate | Sodium ethoxide | 3-amino-2-ethoxycarbonyl-4-(p-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline | researchgate.net |

| 3-cyano-4-(p-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinoline-2(1H)-thione | Chloroacetamide | Sodium ethoxide | 3-amino-2-carboxamido-4-(p-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline | researchgate.net |

| 3-cyano-4-(p-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinoline-2(1H)-thione | Chloro-N-(p-tolyl)acetamide | Sodium ethoxide | 3-amino-2-(p-tolyl)carbamoyl-4-(p-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline | researchgate.net |

Other Fused-Ring Systems

Beyond the commonly synthesized pyrimidine and thiophene annulations, cyano-tetrahydroquinoline precursors can be elaborated into other fused heterocyclic systems. The reactivity of the cyano group allows for cyclization with various binucleophilic reagents to construct five- and six-membered rings.

One such example is the synthesis of pyrazolo-quinoline systems. The reaction of 3-cyano-4-(p-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinoline-2(1H)-thione with hydrazine (B178648) hydrate (B1144303) results in the formation of an aminopyrazolo-tetrahydroquinoline derivative. researchgate.net This reaction proceeds through the condensation of hydrazine with the cyano group and the thione, leading to a fused pyrazole (B372694) ring.

In another instance, intramolecular cyclization can be induced under acidic conditions. Stirring 5,6,7,8-tetrahydro-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-2-(phenylamino)quinoline-3-carbonitrile with concentrated sulfuric acid at room temperature leads to partial hydrolysis of the cyano group and a subsequent cyclization to afford a complex 7,8-dihydro-4-(4-methoxyphenyl)-7,7-dimethylquinolin-5(6H)-one[2,3-b]2,3-dihydroquinolin-4(1H)-one system. scialert.net

Advanced Spectroscopic and Structural Elucidation of 8 Cyano 3 Methyl 5,6,7,8 Tetrahydroquinoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) for Proton Connectivity

Proton NMR (¹H NMR) is instrumental in identifying the number and type of hydrogen atoms in a molecule. For a derivative of 8-Cyano-3-methyl-5,6,7,8-tetrahydroquinoline, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the aliphatic protons of the tetrahydro- portion, and the methyl group protons.

Chemical Shift (δ): The position of a signal indicates the electronic environment of the proton. Aromatic protons would appear in the downfield region (typically δ 7.0-8.5 ppm), while the aliphatic protons at positions 5, 6, 7, and 8, along with the methyl protons at position 3, would be found in the upfield region.

Integration: The area under each signal is proportional to the number of protons it represents, confirming, for example, the three protons of the methyl group versus the two protons of a methylene (B1212753) group.

Spin-Spin Coupling (J): The splitting of signals into multiplets (e.g., doublets, triplets) reveals the number of neighboring protons, allowing for the mapping of proton connectivity. For instance, the signal for the proton at C8 would likely be coupled to the adjacent protons at C7.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom typically gives a distinct signal. In the spectrum of an this compound derivative, one would expect to see:

Signals for the sp²-hybridized carbons of the pyridine ring.

A signal for the quaternary carbon of the cyano group (C≡N), typically in the δ 115-125 ppm range.

Signals for the sp³-hybridized carbons of the saturated ring (C5, C6, C7, C8).

A signal for the methyl group carbon in the high-field region.

The chemical shifts provide crucial information for assigning each carbon to its position in the structure.

Table 4.1.2: Expected ¹³C NMR Chemical Shift Ranges for Tetrahydroquinoline Derivatives

| Carbon Type | Expected Chemical Shift (δ) Range (ppm) |

|---|---|

| Aromatic C (Pyridine Ring) | 120 - 160 |

| Cyano C (C≡N) | 115 - 125 |

| Aliphatic C (C5, C6, C7, C8) | 20 - 60 |

| Methyl C (CH₃) | 15 - 25 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complex Structures

For more complex derivatives, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are essential for resolving ambiguities and confirming assignments.

COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling correlations, definitively showing which protons are adjacent to one another.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of a proton signal to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying connections across quaternary carbons (like the cyano group or substituted aromatic carbons) and for piecing together the entire molecular skeleton.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of a unique elemental formula for the molecular ion. For example, HRMS analysis of a synthesized this compound derivative would be used to confirm that the experimentally measured mass corresponds to its theoretical exact mass, thereby validating the molecular formula. For other cyano-substituted tetrahydroquinolines, HRMS has been used to confirm calculated formulas such as C₂₄H₂₇N₂O₆ (found: 439.1884 [M+H]⁺, calcd: 439.1869) and C₂₆H₂₅N₂O₄ (found: 429.1812 [M+H]⁺, calcd: 429.1814).

Table 4.2.1: Example HRMS Data Interpretation

| Proposed Formula | Calculated Exact Mass [M+H]⁺ | Measured Exact Mass [M+H]⁺ | Difference (ppm) | Conclusion |

|---|---|---|---|---|

| C₁₁H₁₃N₂ | 173.1073 | 173.1071 | -1.15 | Formula Confirmed |

X-ray Crystallography for Definitive Molecular Structure

When a compound can be grown as a suitable single crystal, X-ray crystallography provides the most definitive structural proof. This technique determines the precise three-dimensional arrangement of atoms in the solid state, yielding bond lengths, bond angles, and stereochemistry with very high precision.

For a derivative of this compound, a crystal structure would confirm:

The planarity of the pyridine ring and the conformation (e.g., sofa, twist-boat) of the saturated cyclohexene (B86901) ring.

The precise bond lengths and angles, confirming hybridization and identifying any structural strain.

Intermolecular interactions, such as hydrogen bonding or π-stacking, in the crystal lattice.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a pivotal analytical technique for the structural elucidation of this compound and its derivatives. By measuring the absorption of infrared radiation by a molecule, IR spectroscopy provides detailed information about the vibrational modes of its functional groups. Each functional group absorbs IR radiation at a characteristic frequency, or wavenumber, resulting in a unique spectral fingerprint that allows for the identification of the key structural components of the molecule. For cyano-substituted tetrahydroquinoline derivatives, IR spectroscopy is particularly effective in confirming the presence of the nitrile (C≡N) group and characterizing the vibrations associated with the aromatic and saturated carbocyclic rings.

Detailed analysis of the IR spectra of these compounds reveals distinct absorption bands corresponding to specific molecular vibrations. The most prominent and diagnostically significant of these is the stretching vibration of the cyano group. This functional group typically exhibits a sharp, medium-intensity absorption band in a relatively clear region of the spectrum, making it easily identifiable. In a related cyano-substituted tetrahydroquinoline derivative, the C≡N stretching vibration has been observed at 2237 cm⁻¹. researchgate.net Other similar heterocyclic structures also show this absorption in a consistent range; for instance, a 3-cyano-tetrahydro-1,6-naphthyridine derivative displays its C≡N stretch at 2221 cm⁻¹, and octacyano-Fe-phthalocyanine shows this vibration at 2225.5 cm⁻¹. researchgate.netnih.gov This narrow range is characteristic and confirms the successful incorporation of the cyano group at the C8 position.

The spectrum also provides rich information about the hydrocarbon framework of the molecule. The vibrations associated with the quinoline (B57606) ring system can be divided into those of the aromatic portion and the saturated alicyclic portion. The aromatic C-H stretching vibrations of the pyridine part of the tetrahydroquinoline ring typically appear at wavenumbers above 3000 cm⁻¹. mdpi.com Complementing these are the aromatic C=C stretching vibrations, which are generally observed in the 1620-1400 cm⁻¹ region. For quinoline derivatives, these bands can be found in ranges such as 1617–1507 cm⁻¹ and 1473–1374 cm⁻¹. mdpi.com

The aliphatic C-H bonds in the saturated 5,6,7,8-tetrahydro ring segment give rise to characteristic stretching and bending vibrations. The C-H stretching vibrations from the -CH₂- groups of the saturated ring are typically observed in the 2950-2850 cm⁻¹ range. mdpi.com Furthermore, the C-N stretching vibration within the quinoline ring system is generally found in the fingerprint region, with literature on related derivatives placing it in the 1325–1314 cm⁻¹ range. mdpi.com

The collective data from these characteristic absorption bands provides a comprehensive structural confirmation of this compound derivatives.

Interactive Table: Characteristic IR Absorption Bands for this compound Derivatives

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Cyano (-C≡N) | Stretching | 2220 - 2240 | Medium, Sharp |

| Aromatic C-H | Stretching | > 3000 | Variable |

| Aliphatic C-H (-CH₂, -CH₃) | Stretching | 2850 - 2960 | Medium to Strong |

| Aromatic C=C | Stretching | 1400 - 1620 | Variable |

| C-N | Stretching | 1310 - 1330 | Variable |

Computational and Theoretical Chemistry of 8 Cyano 3 Methyl 5,6,7,8 Tetrahydroquinoline

Quantum Mechanical Studies (e.g., Density Functional Theory - DFT)

Quantum mechanical studies, particularly those employing Density Functional Theory (DFT), are fundamental in modern computational chemistry for investigating the properties of molecules like 8-Cyano-3-methyl-5,6,7,8-tetrahydroquinoline. DFT methods are used to determine the electronic structure, energy, and other properties of a molecule by modeling the electron density. Such calculations, often performed with basis sets like 6-311G(d,p), provide a balance between accuracy and computational cost for organic molecules. dergipark.org.tr

A key aspect of electronic structure analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govmdpi.com A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For a molecule like this compound, the HOMO is likely distributed over the electron-rich aromatic pyridine (B92270) ring, while the LUMO may be localized near the electron-withdrawing cyano group.

Table 1: Hypothetical DFT Data for this compound

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital |

Note: The data in this table is illustrative and not based on published experimental or computational results for this specific molecule.

Molecular orbital analysis provides a detailed picture of how electrons are distributed within the molecule. Visualizing the HOMO and LUMO orbitals can pinpoint the regions most susceptible to electrophilic and nucleophilic attack, respectively. researchgate.net Furthermore, calculating the molecular electrostatic potential (MEP) surface maps the charge distribution, identifying electron-rich (negative potential, typically colored red or yellow) and electron-poor (positive potential, colored blue) regions. For this compound, the nitrogen atom of the quinoline (B57606) ring and the cyano group would be expected to be areas of negative electrostatic potential, making them likely sites for electrophilic attack.

Reaction Mechanism Elucidation Through Computational Modeling

To elucidate a reaction mechanism, computational chemists locate and characterize the transition state (TS)—the highest energy point along the reaction coordinate. Analyzing the geometry and vibrational frequencies of the TS provides insight into the bond-making and bond-breaking processes. For instance, in the synthesis of related α-cyano tetrahydroisoquinolines, a nih.govnih.gov-H shift via a six-membered cyclic transition state has been proposed based on experimental outcomes. nih.gov Computational modeling could verify the energetic feasibility of such a transition state. By mapping the entire reaction pathway from reactants to products, including intermediates and transition states, a detailed, energetic profile of the reaction can be constructed.

Conformational Analysis and Stability Studies

The tetrahydroquinoline ring system is not planar and can adopt several different conformations. The partially saturated cyclohexene (B86901) ring in 5,6,7,8-tetrahydroquinolin-8-one, a related structure, has been shown to adopt a sofa conformation. nih.gov For this compound, the substituents (cyano and methyl groups) can exist in various spatial arrangements (e.g., axial or equatorial).

Conformational analysis through computational methods involves systematically exploring these different arrangements to identify the most stable, lowest-energy conformer. This is critical as the molecule's conformation can significantly influence its reactivity and biological activity. These studies help determine the relative stabilities of different isomers and the energy barriers for conversion between them.

Molecular Dynamics Simulations (if applicable for larger systems)

Molecular Dynamics (MD) simulations are typically applied to larger, more complex systems, such as a molecule interacting with a solvent, a biological macromolecule like a protein, or within a material. MD simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior of the system. While MD simulations for the isolated this compound molecule are less common, they would be highly relevant for studying its behavior in a biological context, for example, if it were being investigated as a potential ligand for a protein target. researchgate.net

Applications of 8 Cyano 3 Methyl 5,6,7,8 Tetrahydroquinoline in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Architectures

The strategic placement of the cyano group at the 8-position of the 3-methyl-5,6,7,8-tetrahydroquinoline (B1330186) scaffold renders it an exceptionally useful building block for the synthesis of more complex, fused heterocyclic systems. The nitrile functionality is a versatile precursor that can participate in a wide array of chemical transformations, including cyclization and condensation reactions, to generate novel ring systems.

Research on analogous 2-amino-tetrahydroquinoline-3-carbonitriles demonstrates the synthetic utility of the cyano group in constructing fused pyrimidine (B1678525) rings. nih.gov In these studies, the vicinal amino and cyano groups are key reactive handles that enable the annulation of a pyrimidine ring onto the quinoline (B57606) core, leading to the formation of pyrimido[4,5-b]quinolines. nih.gov This strategy involves reactions with reagents such as urea, thiourea, and formamide (B127407), where the cyano group undergoes intramolecular cyclization. nih.gov

By analogy, 8-Cyano-3-methyl-5,6,7,8-tetrahydroquinoline can serve as a substrate for similar transformations. After modification of the adjacent positions, the cyano group can act as an electrophilic partner in intramolecular cyclizations to forge new heterocyclic rings fused to the tetrahydroquinoline backbone. For instance, the reaction of arylmethylidene malononitrile (B47326) dimers with enamines can produce complex structures like (3-cyano-5,6,7,8-tetrahydroquinolin-2(1H)-ylidene)malononitriles. mdpi.com This highlights the capability of cyano-substituted tetrahydroquinolines to act as precursors for elaborate, polycyclic systems.

The table below summarizes representative transformations of cyano-substituted tetrahydroquinolines that lead to complex heterocyclic architectures, based on analogous systems.

| Starting Material Analogue | Reagent(s) | Resulting Heterocyclic System | Reference |

| 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | Urea / NaOEt | 4-Amino-10-phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-2(1H)-one | nih.gov |

| 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | Thiourea / NaOEt | 4-Amino-10-phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline-2(1H)-thione | nih.gov |

| 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | Formic Acid | 5-Phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4(3H)-one | nih.gov |

| Arylmethylidene malononitrile dimers | N-(1-cyclohexen-1-yl) morpholine | (3-Cyano-5,6,7,8-tetrahydroquinolin-2(1H)-ylidene)malononitriles | mdpi.com |

Precursor for Bioactive Compound Scaffolds

The tetrahydroquinoline nucleus is a core component of many biologically active compounds. nih.gov this compound is a key precursor for accessing novel derivatives with potential therapeutic applications. The true synthetic value of this compound lies in the chemical versatility of the cyano group, which can be readily converted into other functional groups known to be important for biological activity, most notably an amino group.

A crucial application is the reduction of the nitrile to a primary amine, yielding 8-amino-3-methyl-5,6,7,8-tetrahydroquinoline. This amino derivative is explicitly cited as a key intermediate in the synthesis of thiocarbamoyl derivatives that exhibit potent anti-ulcer activity. google.com This transformation underscores the direct pathway from the cyano compound to a scaffold with demonstrated pharmacological relevance.

Furthermore, the broader class of substituted tetrahydroquinolines has been investigated for a wide range of biological activities. nih.gov Chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives are used as ligands in metal complexes for asymmetric catalysis, which is essential for producing enantiomerically pure drugs. nih.gov Derivatives of 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (B8756910) have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, demonstrating the potential of this scaffold in oncology research. nih.govsemanticscholar.org

The following table details the conversion of the cyano group and the associated biological relevance of the resulting scaffolds.

| Precursor Compound | Transformation | Resulting Scaffold | Associated Biological Application | Reference |

| This compound | Nitrile Reduction | 8-Amino-3-methyl-5,6,7,8-tetrahydroquinoline | Intermediate for anti-ulcer agents | google.com |

| 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine derivatives | N/A | Substituted 8-aminotetrahydroquinolines | Antiproliferative / Anticancer | nih.govsemanticscholar.org |

| 8-Amino-5,6,7,8-tetrahydroquinoline derivatives | N/A | Chiral Diamine Ligands | Asymmetric Catalysis for Drug Synthesis | nih.gov |

Intermediate in Cascade and Multi-Step Synthesis

Cascade reactions, or tandem reactions, are highly efficient processes in organic synthesis that allow for the formation of multiple chemical bonds in a single operation, rapidly building molecular complexity from simple starting materials. rsc.org While cascade reactions are often employed for the initial synthesis of the tetrahydroquinoline ring system itself, the resulting functionalized products, such as this compound, subsequently serve as crucial intermediates in multi-step synthetic sequences. rsc.orgresearchgate.net

The utility of cyano-substituted tetrahydroquinolines as intermediates is evident in the multi-step synthesis of fused heterocycles. For example, the synthesis of pyrimido[4,5-b]quinolines from a 2-amino-3-cyano-tetrahydroquinoline analogue involves a sequence of reactions. nih.gov The initial reaction with formic acid yields an intermediate formamide, which is then cyclized in a subsequent step to form the final fused pyrimidine ring. nih.gov Similarly, reaction with acetyl chloride proceeds through an amide intermediate which then undergoes cyclization. nih.gov

Role in Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) is a powerful strategy used in chemical biology and drug discovery to generate collections (libraries) of structurally diverse small molecules. cam.ac.uk The goal of DOS is to explore chemical space broadly to identify novel probes for biological pathways or starting points for drug development. A key principle of DOS is the use of a common starting material or scaffold that can be divergently elaborated into a wide range of structurally distinct products. cam.ac.uk

This compound is an excellent candidate for a starting scaffold in a DOS campaign due to its inherent structural and functional features, which provide multiple points for diversification:

Functional Group Interconversion: The cyano group is a linchpin for introducing diversity. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, among other transformations. Each new functional group opens up new avenues for subsequent reactions (e.g., amide coupling, further alkylation).

Appendage Diversity: The methyl group and other positions on the aromatic ring can be modified. Furthermore, the saturated ring can be functionalized through various C-H activation or other synthetic methods.

Stereochemical Diversity: The 8-position is a chiral center. Enantioselective synthesis or separation of enantiomers would allow for the creation of stereochemically diverse libraries, which is crucial as the 3D shape of a molecule is critical for its biological function.

By applying a range of reagents and reaction conditions to this single, versatile starting material, a library of compounds with diverse scaffolds, functional groups, and stereochemistry could be rapidly generated. This makes this compound a potentially valuable tool for populating screening collections with novel, drug-like molecules. cam.ac.uk

Catalytic Applications Involving Tetrahydroquinoline Derivatives

Chiral Tetrahydroquinoline Ligands in Asymmetric Catalysis

Asymmetric catalysis is a cornerstone of modern synthetic chemistry, enabling the selective synthesis of one enantiomer of a chiral molecule. This is often achieved through the use of chiral ligands that coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction.

While various chiral tetrahydroquinoline derivatives have been explored as ligands in asymmetric catalysis, there is currently no available research demonstrating the use of 8-Cyano-3-methyl-5,6,7,8-tetrahydroquinoline in this capacity. The potential for this molecule to act as a chiral ligand would depend on the successful resolution of its enantiomers and an assessment of its electronic and steric properties in coordinating with transition metals. The presence of the cyano group at the 8-position and the methyl group at the 3-position would influence the ligand's coordination geometry and the catalytic activity of the resulting metal complex. However, without experimental data, any discussion of its potential efficacy remains speculative.

Use in Hydrogenation and Transfer Hydrogenation Reactions

Hydrogenation and transfer hydrogenation are fundamental chemical transformations that involve the addition of hydrogen to a molecule, typically to reduce unsaturated bonds. These reactions are often catalyzed by transition metal complexes. The ligands coordinated to the metal center play a crucial role in the catalyst's activity and selectivity.

The application of tetrahydroquinoline derivatives in hydrogenation and transfer hydrogenation reactions is documented, often where the tetrahydroquinoline scaffold itself is the target of hydrogenation or where amino-substituted tetrahydroquinolines serve as ligands. However, there are no published studies detailing the use of This compound as a ligand or catalyst in either hydrogenation or transfer hydrogenation reactions. The electron-withdrawing nature of the cyano group could potentially modulate the electronic properties of a metal center if the molecule were used as a ligand, but the impact of this on catalytic activity for hydrogenation has not been investigated.

Tetrahydroquinolines as Organocatalysts

While some nitrogen-containing heterocyclic compounds, including certain derivatives of tetrahydroquinoline, have been explored as organocatalysts (for example, as Brønsted bases or in hydrogen bonding interactions), there is no evidence in the scientific literature to suggest that This compound has been employed as an organocatalyst. The basicity of the nitrogen atom in the tetrahydroquinoline ring, which would be a key feature for many organocatalytic applications, is influenced by the substituents on the ring. The specific electronic effects of the 8-cyano and 3-methyl groups on the nitrogen's basicity and its potential to act as an organocatalyst have not been reported.

Investigations into Molecular Interactions and Biological Targets Mechanistic and in Silico Focus

In Silico Prediction of Molecular Recognition and Binding Modes

In silico methods, including molecular docking and computational chemogenomics, have become indispensable tools for predicting how tetrahydroquinoline derivatives interact with protein targets and for identifying new biological targets.

Molecular docking simulations have been employed to predict the binding conformations and affinities of tetrahydroquinoline derivatives with a range of protein targets. These studies provide critical insights into the specific molecular interactions that govern the biological activity of these compounds.

For instance, docking studies on a series of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles and related compounds were conducted to identify potential anti-inflammatory agents by targeting the p38 mitogen-activated protein kinase (MAPK). researchgate.net The simulations helped in identifying derivatives with favorable binding energies within the catalytic site of the enzyme. researchgate.net Similarly, tetrahydroquinoline derivatives have been docked against various other protein receptors implicated in cancer, microbial infections, and inflammatory diseases to predict their binding modes and interaction energies. researchgate.net In the context of multidrug resistance, molecular docking has been used to confirm the binding modes of tetrahydroquinolinone analogs within the transmembrane efflux pump P-glycoprotein (P-gp). nih.govnih.gov These computational analyses reveal key hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex, guiding the design of more potent inhibitors. nih.govnih.gov

Table 1: Examples of Molecular Docking Studies on Tetrahydroquinoline Derivatives

| Compound Class | Protein Target | Key Findings |

| Tetrahydroquinolinone analogs | P-glycoprotein (P-gp) | Confirmed binding modes, identifying key interactions for P-gp inhibition. nih.govnih.gov |

| 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles | p38 MAP Kinase | Identified derivatives with good binding energy in the enzyme's catalytic site. researchgate.net |

| Various Tetrahydroquinolines | Microbial and Cancer Proteins | Showed strong interactions and hydrogen bonding with various therapeutic targets. researchgate.net |

| Morpholine-Substituted Tetrahydroquinolines | mTOR | Highlighted strong binding interaction and stability within the mTOR active site. mdpi.com |

Computational chemogenomics approaches leverage the principle that structurally similar compounds often share biological targets. These methods can be used to screen compound libraries against databases of known protein targets to predict potential new activities. For the broader class of quinoline (B57606) derivatives, the Similarity Ensemble Approach (SEA) program was successfully used to predict P-glycoprotein as a primary human protein target for a specific quinoline compound, a prediction that was later validated experimentally. mdpi.com This demonstrates the power of computational chemogenomics in identifying novel targets for existing scaffolds, thereby expanding their potential therapeutic applications. While specific chemogenomic studies on 8-Cyano-3-methyl-5,6,7,8-tetrahydroquinoline are not extensively documented, the approach remains a valuable strategy for future investigations into its bioactivity.

Mechanistic Studies of Enzyme Inhibition at the Molecular Level (e.g., DHFR, P-glycoprotein)

Mechanistic studies have provided a deeper understanding of how tetrahydroquinoline derivatives exert their inhibitory effects on specific enzymes at the molecular level.

P-glycoprotein (P-gp): Tetrahydroquinoline and tetrahydroquinolinone derivatives have been identified as potent inhibitors of P-gp, a key protein involved in multidrug resistance (MDR) in cancer cells. nih.govnih.govfrontiersin.org The mechanism of inhibition involves the direct interaction of these compounds with the P-gp transporter. Studies have shown that some quinoline derivatives suppress the P-gp transport function without altering the expression level of the protein itself. frontiersin.org Instead, they stimulate the ATPase activity of P-gp in a dose-dependent manner, which is a characteristic of many P-gp inhibitors that compete with chemotherapeutic drugs for efflux. frontiersin.org By blocking the efflux pump, these compounds increase the intracellular concentration and efficacy of co-administered anticancer drugs. nih.govnih.gov

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it a well-established target for anticancer and antimicrobial agents. nih.govdiva-portal.orgscbt.com The general mechanism of DHFR inhibition involves a molecule binding to the enzyme's active site, preventing the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). researchgate.net While extensive mechanistic studies on this compound are limited, related tetrahydroquinazoline (B156257) derivatives have been investigated as potential DHFR inhibitors through in silico screening. nih.gov These studies suggest that the tetrahydro-heterocyclic scaffold can fit within the DHFR active site, indicating a competitive mode of inhibition. Detailed kinetic analyses are needed to fully elucidate the precise mechanism, such as whether the inhibition is competitive with respect to the DHF substrate or the NADPH cofactor. nih.gov

Structure-Activity Relationship (SAR) Studies Focused on Molecular Interactions

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For the tetrahydroquinoline scaffold, SAR studies have provided valuable insights into how specific structural modifications influence molecular interactions with biological targets.

For P-gp inhibitors based on the tetrahydroquinolinone scaffold, the nature and position of substituents are critical. Research has shown that a 2-pyridyl methyl ester at the C3 position leads to significantly better P-gp inhibition compared to a 3-pyridyl methyl ester at the same position, highlighting the importance of the substituent's geometry for optimal interaction within the P-gp binding pocket. nih.govnih.gov

In the development of microtubule targeting agents, incorporating a tetrahydroquinoline ring was explored as a strategy to conformationally restrict the molecule. This restriction of bond rotation can lead to a more favorable conformation for binding to tubulin, thereby enhancing antiproliferative activity. nih.gov Such studies underscore how modulating the flexibility and three-dimensional shape of the molecule can directly impact its interaction with the target protein. These findings suggest that the specific stereochemistry and substitution pattern of this compound, including the cyano group at the 8-position and the methyl group at the 3-position, are likely to play a defining role in its molecular recognition and biological activity profile.

Table 2: Key SAR Findings for Tetrahydroquinoline Derivatives

| Compound Series | Target | Structural Feature | Impact on Activity |

| Tetrahydroquinolinone Analogs | P-glycoprotein | Substituent at C3 | 2-pyridyl methyl ester more potent than 3-pyridyl methyl ester. nih.govnih.gov |

| Thieno[2,3-d]pyrimidines | Microtubules | Tetrahydroquinoline Ring | Provides conformational restriction, influencing binding and activity. nih.gov |

Applications in Chemical Biology for Molecular Probe Development

The development of molecular probes is a key area of chemical biology, enabling the study of biological processes and the validation of drug targets. A molecular probe is a specialized small molecule tool used to engage a specific protein or pathway. While this compound itself has not been extensively developed as a molecular probe, its underlying scaffold possesses properties that make it a candidate for such applications.

Given the demonstrated activity of tetrahydroquinoline derivatives against targets like P-gp and various kinases, analogs could be modified to create useful chemical probes. For example, a potent and selective tetrahydroquinoline-based inhibitor could be functionalized with a fluorescent dye to visualize its target protein within cells via microscopy. Alternatively, attaching a photo-affinity label would allow for covalent cross-linking to the target protein upon UV irradiation, enabling unambiguous target identification. The development of such probes based on the this compound scaffold represents a promising avenue for future research to further dissect its mechanism of action and explore its role in complex biological systems.

Future Research Directions and Challenges in 8 Cyano 3 Methyl 5,6,7,8 Tetrahydroquinoline Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The current known synthesis of 8-cyano-5,6,7,8-tetrahydroquinolines involves the lithiation of the parent tetrahydroquinoline followed by quenching with a cyanating agent like di-isopropylcyanamide. rsc.orgrsc.org While effective, this method relies on organometallic reagents and cryogenic conditions, which are not ideal from a sustainability and process safety perspective. Future research must focus on developing greener, more efficient, and stereoselective routes.

Key Research Thrusts:

Asymmetric Catalysis: A significant challenge is the control of the stereocenter at the C8 position. Future methodologies should explore asymmetric hydrogenation of a corresponding quinoline (B57606) precursor or other enantioselective cyclization strategies to access specific enantiomers of the target molecule. nih.gov

Domino Reactions: Tandem or domino reactions, which create multiple bonds in a single operation from simple starting materials, offer high atom economy and efficiency. nih.govmdpi.com Developing a domino sequence, such as a Povarov-type imino Diels-Alder reaction, could provide a rapid and convergent route to the core structure. beilstein-journals.orgnih.gov

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for green synthesis. cornell.eduacs.org Research into photocatalytic cyclizations or C-H functionalization pathways could provide mild and sustainable access to the 8-Cyano-3-methyl-5,6,7,8-tetrahydroquinoline scaffold. acs.orgrsc.orgresearchgate.net

Flow Chemistry: Translating synthetic routes to continuous flow conditions can enhance safety, scalability, and reaction efficiency, representing a significant advancement over traditional batch syntheses. cornell.edu

| Methodology | Potential Advantages | Key Challenges for Target Molecule |

|---|---|---|

| Asymmetric Hydrogenation | High enantioselectivity, atom economy. nih.gov | Synthesis of the substituted quinoline precursor; catalyst tolerance to the cyano group. |

| Domino Reactions | Step economy, complexity generation. nih.gov | Controlling regioselectivity and diastereoselectivity with multiple substituents. |

| Visible-Light Photocatalysis | Mild conditions, green energy source, novel reactivity. acs.orgacs.org | Substrate scope, selective activation of desired C-H or C-X bonds. |

| Borrowing Hydrogen Methodology | Atom-efficient C-N bond formation, water as the only byproduct. nih.gov | Catalyst development, tolerance of the cyano functionality. |

Exploration of Undiscovered Chemical Reactivity and Transformations

The reactivity of this compound is dictated by the interplay of its functional groups: the nucleophilic nitrogen, the aromatic ring susceptible to electrophilic substitution, the reactive benzylic C-H bonds, and the versatile cyano group. A major challenge is achieving chemoselectivity in its transformations.

Future research should focus on:

C-H Functionalization: Direct functionalization of C-H bonds is a cornerstone of modern synthetic chemistry. researchgate.net Exploring metal-catalyzed or photocatalytic C-H activation at the C4, C5, or C7 positions could lead to a diverse library of derivatives without the need for pre-functionalized starting materials. acs.orgnih.gov The challenge lies in directing the reaction to a specific site.

Transformations of the Cyano Group: The nitrile functionality is a versatile synthetic handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various heterocycles. Exploring these transformations would vastly expand the chemical space accessible from the parent molecule.

Dearomatization Reactions: Investigating dearomatization reactions of the pyridyl ring could lead to complex, three-dimensional scaffolds with potential biological activity.

Ring-Expansion/Contraction: Exploring skeletal rearrangements could provide access to novel heterocyclic systems that are otherwise difficult to synthesize.

Advanced Characterization Techniques for Understanding Dynamics

A thorough understanding of the three-dimensional structure, conformational dynamics, and electronic properties of this compound is essential for rational drug design and materials development. While standard techniques like NMR and MS can confirm its basic structure, nih.gov advanced methods are needed for a deeper understanding.

Key areas for future investigation include:

Conformational Analysis: The saturated six-membered ring can adopt various conformations. Advanced NMR techniques (e.g., NOESY, ROESY) combined with computational modeling can elucidate the preferred solution-state conformation and the dynamics of ring-flipping.

Chiroptical Spectroscopy: For enantiomerically pure samples, techniques like circular dichroism (CD) spectroscopy, coupled with time-dependent density functional theory (TD-DFT) calculations, can be used to assign the absolute configuration and study its chiroptical properties. acs.org

Crystallography: Obtaining a single-crystal X-ray structure would provide definitive proof of its solid-state conformation and stereochemistry. nih.gov

Computational Spectroscopy: Simulating various spectra (NMR, IR, UV-Vis, CD) using computational methods can aid in the interpretation of experimental data and provide insights into the molecule's electronic structure and transitions. acs.orgnih.govnih.gov

Expanding Applications in Materials Science and Catalysis

While the tetrahydroquinoline scaffold is primarily known for its role in medicinal chemistry, its derivatives hold promise in other fields. The unique electronic and structural features of this compound make it an intriguing candidate for novel applications.

Prospective application-driven research includes:

Asymmetric Catalysis: The chiral backbone of the molecule makes it a prime candidate for development into a new class of chiral ligands for transition metal catalysis. nih.gov The nitrogen atom and the cyano group could serve as bidentate coordinating sites. Research would involve synthesizing both enantiomers and evaluating their performance in benchmark asymmetric reactions. researchgate.net

Materials Science: The nitrile group is electron-withdrawing and can participate in intermolecular interactions. This opens up possibilities for exploring its use in organic electronic materials, such as organic light-emitting diodes (OLEDs) or sensors, where tuning electronic properties is key.

Organocatalysis: Derivatives of tetrahydroquinoline could be developed as novel organocatalysts, leveraging the chiral scaffold and the basic nitrogen atom for asymmetric transformations. ukzn.ac.za

Deeper Mechanistic Insights through Integrated Experimental and Computational Approaches

A predictive understanding of the synthesis and reactivity of this compound requires a deep mechanistic knowledge that can only be achieved through a synergistic combination of experimental and computational methods.

Future mechanistic studies should aim to:

常见问题

Q. What are the optimal synthetic routes for introducing cyano groups at the 8-position of 3-methyl-5,6,7,8-tetrahydroquinoline?

- Methodological Answer : The cyanation of 8-lithio-5,6,7,8-tetrahydroquinoline derivatives using di-isopropylcyanamide is a highly selective method to introduce cyano groups at the 8-position without forming undesired dicyano byproducts. This reaction is performed in anhydrous THF under inert conditions, yielding 8-cyano derivatives in high purity. Pre-blocking the 8-position with a trimethylsilyl group can suppress proton transfer side reactions, improving yields . Alternative routes involve carboxylation of lithio intermediates with CO₂ followed by conversion to nitriles via dehydration of amides .

Q. How can enantiomeric purity of 8-Cyano-3-methyl-5,6,7,8-tetrahydroquinoline be assessed during synthesis?

- Methodological Answer : Enantiomeric separation is achieved using chiral HPLC or supercritical fluid chromatography (SFC). For example, intermediate resolution of enantiomers (e.g., compound 27 in ) was performed using chiral stationary phases, validated by circular dichroism (CD) spectroscopy. Absolute configuration can be confirmed via X-ray crystallography of derivatives co-crystallized with resolving agents .

Q. What spectroscopic techniques are critical for confirming the structure of this compound derivatives?

- Methodological Answer :

- 1H/13C NMR : Key for identifying substituent positions (e.g., methyl at C3, cyano at C8) and ring saturation.

- IR Spectroscopy : Confirms cyano group presence (~2200 cm⁻¹ stretch).

- Mass Spectrometry (MS) : Determines molecular ion peaks and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated for hemihydrate derivatives .

Advanced Research Questions

Q. How does the substitution pattern on the tetrahydroquinoline core influence C5a receptor antagonism?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal:

- Electron-withdrawing groups (e.g., cyano at C8) enhance binding affinity by stabilizing receptor interactions.

- Methyl at C3 improves metabolic stability by reducing oxidative metabolism.

- Pyrazole or thioamide substituents at C2/C5 increase potency (e.g., compound 12 in showed IC₅₀ = 7.3 nM in Ca²⁺ mobilization assays). SAR is optimized via combinatorial libraries and functional assays (e.g., [¹²⁵I]-C5a competition binding) .

Q. What strategies improve the metabolic stability of this compound derivatives?

- Methodological Answer :

- Structural Rigidification : Introducing fused rings (e.g., pyrazolo-tetrahydroquinoline) reduces cytochrome P450-mediated oxidation.

- Deuterium Labeling : Replacing metabolically labile C-H bonds with C-D bonds at C7/C8 positions slows clearance.

- Prodrug Design : Masking the cyano group as a thiocarboxamide improves solubility and delays hydrolysis .

- In Vitro Assays : Use hepatocyte microsomal stability tests and LC-MS/MS to identify metabolic hotspots .

Q. How can contradictions in SAR data for tetrahydroquinoline derivatives be resolved?

- Methodological Answer :

- Orthogonal Assays : Cross-validate binding data (e.g., [¹²⁵I]-C5a displacement) with functional assays (Ca²⁺ flux, chemotaxis inhibition).

- Molecular Dynamics Simulations : Model receptor-ligand interactions to explain outliers (e.g., steric clashes despite favorable electronic profiles).

- Crystallographic Studies : Resolve binding modes of high- and low-affinity analogs, as seen in C5aR antagonist co-crystals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。